1,3,7-Heptanetricarboxylic acid, 5-oxo-
Description
Positional Isomerism in Heptanetricarboxylic Acid Derivatives
Positional isomers of tricarboxylic acids exhibit distinct physicochemical properties based on carboxyl group placement. For example:
- 1,3,5-Heptanetricarboxylic acid : Symmetric carboxyl distribution reduces steric strain compared to the asymmetric 1,3,7 isomer.
- 1,4,7-Heptanetricarboxylic acid : Increased distance between carboxyl groups lowers acidity due to reduced inductive effects.
The ketone group in 5-oxoheptane-1,3,7-tricarboxylic acid further differentiates it from non-ketonized analogues, altering solubility and hydrogen-bonding capacity.
Structural Analogues: Butanetricarboxylic Acid Variants
Shorter-chain variants like butane-1,2,4-tricarboxylic acid (C₇H₁₀O₆) provide insights into the impact of chain length:
| Property | 5-Oxoheptane-1,3,7-tricarboxylic acid | Butane-1,2,4-tricarboxylic acid |
|---|---|---|
| Chain Length | 7 carbons | 4 carbons |
| Functional Groups | 3 × COOH, 1 × C=O | 3 × COOH |
| Polarity | Higher (due to ketone) | Moderate |
The heptane derivative’s extended backbone allows for greater conformational flexibility, while the butane analogue’s compact structure favors crystalline packing.
Properties
CAS No. |
263393-85-7 |
|---|---|
Molecular Formula |
C10H14O7 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-oxoheptane-1,3,7-tricarboxylic acid |
InChI |
InChI=1S/C10H14O7/c11-7(2-4-9(14)15)5-6(10(16)17)1-3-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
NDCLEZFANCSZHL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Heptanetricarboxylic acid, 5-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the tricarboxylic acid structure.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Heptanetricarboxylic acid, 5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used in the presence of catalysts to facilitate substitution reactions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
1,3,7-Heptanetricarboxylic acid, 5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,7-Heptanetricarboxylic acid, 5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues
a) 3-Phosphonopentane-1,3,5-Tricarboxylic Acid
- Molecular Formula : C₈H₁₁O₉P
- Key Features: A pentane backbone with three carboxylic acids (positions 1, 3, 5) and a phosphono (-PO₃H₂) group at position 3.
- Comparison: The phosphono group enhances metal-chelating capacity, making it suitable for water treatment or corrosion inhibition. The shorter carbon chain (pentane vs. Both compounds share multiple carboxylic acids but differ in substituents (oxo vs. phosphono), leading to divergent chemical behaviors .
b) 5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-Carboxylic Acid
- Molecular Formula : C₈H₈O₃
- Key Features : A tricyclic structure with one carboxylic acid and an oxo group.
- Comparison :
c) (1R,2S,3R,4S,5S)-5-(Propoxymethyl)-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid
- Molecular Formula : C₁₂H₁₈O₆
- Key Features : A bicyclic heptane derivative with two carboxylic acids and an ether (oxa) bridge.
- Comparison :
Functional Group Analogues
a) Oxo Carboxylic Acids (General Class)
- Definition: Compounds containing both ketonic (oxo) and carboxylic acid groups. Example: 5-Oxopentanoic acid (HC(=O)CH₂CH₂CH₂COOH) .
- Comparison: The heptanetricarboxylic acid has three ionizable -COOH groups, resulting in lower pKa values (higher acidity) compared to mono-carboxylic oxo acids. The presence of multiple carboxylic acids increases polarity, making it more water-soluble than simpler oxo acids.
b) Methyl Salicylate Derivatives
- Example : Methyl salicylate (volatile compound derived from salicylic acid).
- The oxo group in the target compound may participate in keto-enol tautomerism, a feature absent in aromatic esters like methyl salicylate .
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